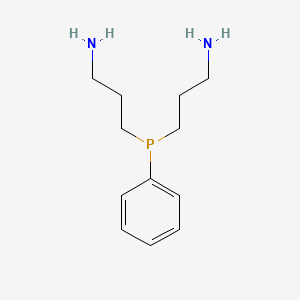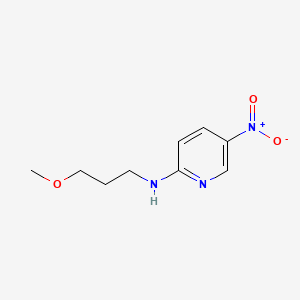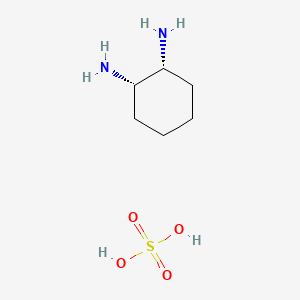
Sulfanyl thiohypochlorite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanyl thiohypochlorite is an organosulfur compound characterized by the presence of both sulfur and chlorine atoms. It is known for its reactivity and potential applications in various fields of chemistry and industry. The compound is typically represented by the chemical formula HSCl.
准备方法
Synthetic Routes and Reaction Conditions: Sulfanyl thiohypochlorite can be synthesized through the reaction of hydrogen sulfide with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{H}_2\text{S} + \text{Cl}_2 \rightarrow \text{HSCl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of reactants and the use of specialized equipment to manage the exothermic nature of the reaction. The process requires precise control of temperature and pressure to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of sulfur.
Reduction: The compound can also be reduced to form hydrogen sulfide and other sulfur-containing species.
Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Nucleophiles: Various nucleophiles, including amines and thiols, can react with this compound.
Major Products:
Oxidation Products: Sulfur dioxide and sulfur trioxide.
Reduction Products: Hydrogen sulfide.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
科学研究应用
Sulfanyl thiohypochlorite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfur and chlorine functionalities into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.
Industry: this compound is used in the production of various sulfur-containing compounds and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of sulfanyl thiohypochlorite involves its reactivity with various substrates. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include nucleophilic sites on organic molecules, where it can facilitate the formation of new chemical bonds. The pathways involved in its reactions are influenced by the presence of other reagents and the specific conditions under which the reactions occur.
相似化合物的比较
Hydrogen Sulfide (H₂S): A simple sulfur compound with similar reactivity.
Sulfur Dichloride (SCl₂): Another sulfur-chlorine compound with different oxidation states.
Thionyl Chloride (SOCl₂): A sulfur-oxygen-chlorine compound used in similar applications.
Uniqueness: Sulfanyl thiohypochlorite is unique due to its specific combination of sulfur and chlorine atoms, which imparts distinct reactivity and potential applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile reagent in chemical synthesis.
属性
IUPAC Name |
sulfanyl thiohypochlorite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHS2/c1-3-2/h2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKUJDADVODZOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
SSCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39594-91-7 |
Source


|
| Record name | Sulfur chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039594917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)





![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)

